1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine
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Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine is a compound that features a piperidine ring fused with a tetrahydrocinnoline moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-(6-Methyl-5,6,7,8-tetrahydro-cinnolin-3-yl)-pyrrolidin-3-ylamine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: This compound features a piperidine ring with different substituents, showing different biological activities.
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C13H20N4/c14-11-5-3-7-17(9-11)13-8-10-4-1-2-6-12(10)15-16-13/h8,11H,1-7,9,14H2 |
InChI Key |
DLLVLRQLIBGLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCCC(C3)N |
Origin of Product |
United States |
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